molecular formula C10H16Cl4O2 B1619470 Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate CAS No. 60066-53-7

Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate

Cat. No. B1619470
CAS RN: 60066-53-7
M. Wt: 310 g/mol
InChI Key: IKYLWHDWLWHILP-UHFFFAOYSA-N
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Description

Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate is a chemical compound with the molecular formula C10H16Cl4O2 . It is also known by the systematic name hexanoic acid, 4,6,6,6-tetrachloro-3,3-dimethyl-, ethyl ester .


Synthesis Analysis

The synthesis of this compound involves the esterification of 4,6,6,6-tetrachloro-3,3-dimethylhexanoic acid with ethanol . The reaction proceeds under suitable conditions, resulting in the formation of the ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate consists of an ethyl group attached to the carboxylic acid moiety of the tetrachloro-dimethylhexanoic acid. The compound exhibits racemic stereochemistry, meaning it does not have defined stereocenters or E/Z centers .

Scientific Research Applications

Synthesis Methods and Modifications

  • Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate is utilized in the synthesis of various compounds. A notable synthesis involves the reaction between 3-methyl-2-buten-1-ol and triethyl orthoacetate, producing ethyl 3,3-dimethyl-4-pentenoate, followed by the addition of carbon tetrahalides. This process is useful for stereoselective preparation of specific isomers (Matsui et al., 1986).

Chemical Reactions and Compound Formation

  • Another study describes the use of ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate in the stereoselective synthesis of trans-3-(2,2-dichlorovinyl)-2,2-dimethyl-1-cyclopropanecarboxylic acid, showcasing its role in forming complex chemical structures (Nakada et al., 1979).

Catalyst in Polymer Synthesis

  • In the field of polymer chemistry, ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate serves as a component in catalyzing certain reactions. For instance, its role in the polycondensation of dimethyladipate or dimethylsebacate with ethane diol is significant, as demonstrated in a study where bismuth(III) n-hexanoate was used as a catalyst (Kricheldorf et al., 2005).

Application in Laser Technology

  • A unique application of ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate is found in the field of laser technology. This compound has been used in the synthesis of cyanopyrromethene–BF2 complexes, which are crucial for laser active technologies (Sathyamoorthi et al., 1994).

Synthesis of Chiral Intermediates

  • It also plays a role in synthesizing chiral intermediates like Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a key synthon for other significant compounds (Guindon et al., 1985).

Use in Metallocene Catalysts

  • Furthermore, this compound is involved in the preparation of metallocene catalysts for olefin polymerizations, showcasing its utility in advanced polymer chemistry (Chien et al., 1992).

Corrosion Inhibition Studies

  • In the context of material science, a theoretical study on the inhibition efficiencies of certain compounds as corrosion inhibitors of copper included derivatives of ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate (Zarrouk et al., 2014).

Pharmaceutical Synthesis

  • Although specific to pharmaceutical synthesis, its role in synthesizing compounds relevant to the field is noteworthy (Furuncuoglu et al., 2010).

Agricultural Applications

  • Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate has been studied for its effects on plant growth and metabolism, particularly in the context of turfgrass management (Beasley & Branham, 2007).

Catalyst in Organic Synthesis

  • Its utility as a catalyst in organic synthesis has been explored, such as its use in the stereoselective Diels–Alder reaction (Gorman & Tomlinson, 1998).

Effects on Polyester Synthesis

  • The compound's influence on polyester synthesis, including effects on molecular weight and coloration, has been examined in detail (Terzopoulou et al., 2017).

Infrared Laser-Specific Reactions

  • Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate's involvement in infrared laser-specific reactions involving boron compounds highlights its potential in advanced scientific applications (Bachmann et al., 1977).

Role in Ozonolysis of Olefins

  • Its role in the ozonolysis of olefins, particularly in the study of polyunsaturated fatty esters, is a significant contribution to understanding these chemical processes (Mittelbach & Poklukar, 1990).

Cardiotoxic Effects Study

  • A study on the cardiotoxic effects of a related compound (ethyl ether of 3,3-dimethyl-4,4,6-trichloro-5-hexanoic acid) highlights the need for understanding the biological impacts of these chemicals (Sarbaeva et al., 1993).

properties

IUPAC Name

ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Cl4O2/c1-4-16-8(15)6-9(2,3)7(11)5-10(12,13)14/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYLWHDWLWHILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)C(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40886380
Record name Hexanoic acid, 4,6,6,6-tetrachloro-3,3-dimethyl-, ethyl ester
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Molecular Weight

310.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate

CAS RN

60066-53-7
Record name Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 4,6,6,6-tetrachloro-3,3-dimethyl-, ethyl ester
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Record name Hexanoic acid, 4,6,6,6-tetrachloro-3,3-dimethyl-, ethyl ester
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Record name Hexanoic acid, 4,6,6,6-tetrachloro-3,3-dimethyl-, ethyl ester
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Record name Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate
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Record name Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Matsui, A Negishi, Y Takahatake… - Bulletin of the …, 1986 - journal.csj.jp
A synthesis of the title compounds 5 involves the reaction between 3-methyl-2-buten-1-ol and triethyl orthoacetate to produce ethyl 3,3-dimethyl-4-pentenoate, which is followed by the …
Number of citations: 10 www.journal.csj.jp
K Kondo, T Takashima, A Negishi, K Matsui… - Pesticide …, 1980 - Wiley Online Library
The synthesis of (1RS)‐cis,trans‐3‐(2,2‐dichlorovinyl)‐2,2‐dimethylcyclopropanecarboxylic acid by dehydrohalogenation of 4,6,6,6‐tetrahalohexanoates has been modified to produce …
J Ma, R Huang, J Cheng, R Shao, Z Li - Synthetic communications, 1999 - Taylor & Francis
A convenient method is described for the stereoselective synthesis of methyl trans - 3 - (2, 2 -dichloroethenyl) - 2, 2 - dimethylcyclopropanecarboxylate (5) via methyl 3, 3 - dimethyl - 4, 6…
SS Bhosale - 1985 - lib.unipune.ac.in
The synthesis of 3-phenoxybenzyl (-) lR-cis-2, 2-dimethyl-3-(acetoxymethyl/ethoxymethyl/-l-acetoxy ethyl/1-acetoxy propyl) cyclopropanecarboxylates, from (+)-3-carene has been …
Number of citations: 0 lib.unipune.ac.in
RA Brinzer - 2015 - theses.gla.ac.uk
The growing problem of insecticide resistance is jeopardising current pest control strategies and current insecticide development pipelines are failing to provide new alternatives quickly …
Number of citations: 4 theses.gla.ac.uk

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